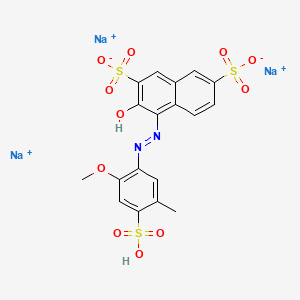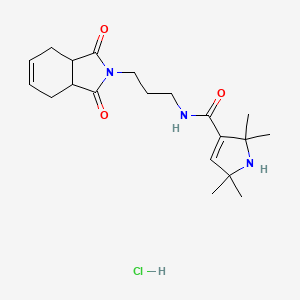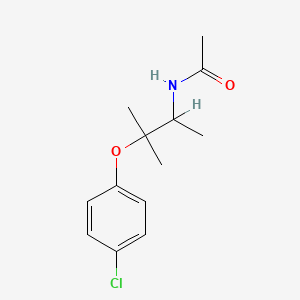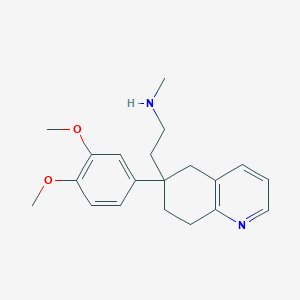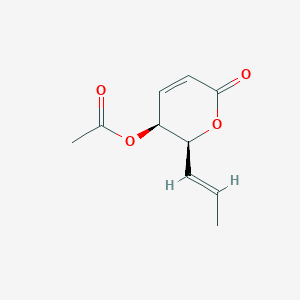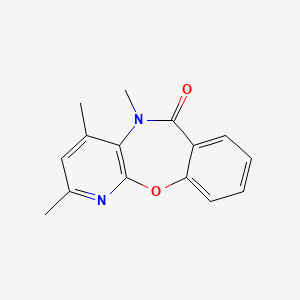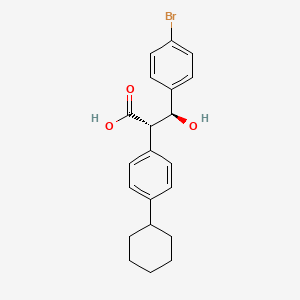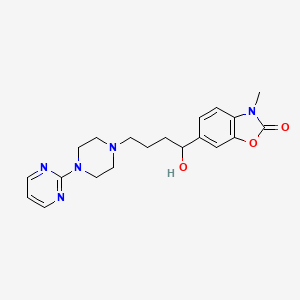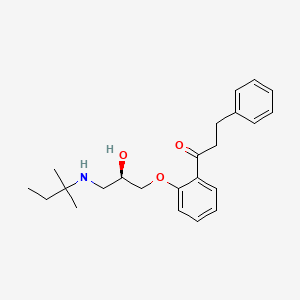
Diprafenone, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diprafenone, ®-, is a class Ic antiarrhythmic agent closely related to propafenone. It is known for its sodium channel-blocking activity and beta-adrenergic receptor-blocking properties. This compound is used primarily in the treatment of cardiac arrhythmias, where it helps to stabilize the cardiac rhythm by inhibiting abnormal electrical activity in the heart .
准备方法
Synthetic Routes and Reaction Conditions
Diprafenone, ®-, is synthesized through a series of chemical reactions starting from propafenoneThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Diprafenone, ®-, involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
化学反应分析
Types of Reactions
Diprafenone, ®-, undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Diprafenone, ®-, include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Solvents: Methanol, ethanol, dichloromethane
- Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学研究应用
Diprafenone, ®-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of sodium channel blockers and beta-adrenergic receptor blockers.
Biology: Investigated for its effects on cellular electrophysiology and ion channel function.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating cardiac arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and related pharmaceutical compounds
作用机制
Diprafenone, ®-, exerts its effects by blocking sodium channels and beta-adrenergic receptors in cardiac cells. This dual action helps to stabilize the cardiac rhythm by reducing the likelihood of abnormal electrical activity. The compound binds to the sodium channels, preventing the influx of sodium ions, which is essential for the initiation and propagation of action potentials. Additionally, it blocks beta-adrenergic receptors, reducing the effects of sympathetic stimulation on the heart .
相似化合物的比较
Diprafenone, ®-, is structurally similar to other class Ic antiarrhythmic agents, such as:
Propafenone: Shares a similar mechanism of action but differs in its pharmacokinetic properties and side effect profile.
Flecainide: Another class Ic agent with similar sodium channel-blocking activity but lacks beta-adrenergic receptor-blocking properties.
Encainide: Similar in its sodium channel-blocking activity but has a different chemical structure and pharmacological profile
Diprafenone, ®-, is unique in its combination of sodium channel-blocking and beta-adrenergic receptor-blocking activities, making it a valuable compound in the treatment of cardiac arrhythmias .
属性
CAS 编号 |
107300-60-7 |
|---|---|
分子式 |
C23H31NO3 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m1/s1 |
InChI 键 |
VDKMYSMWQCFYBQ-LJQANCHMSA-N |
手性 SMILES |
CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
规范 SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


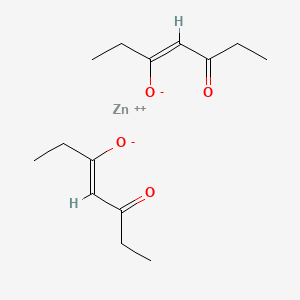
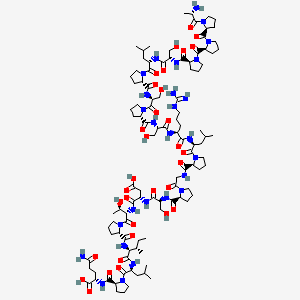
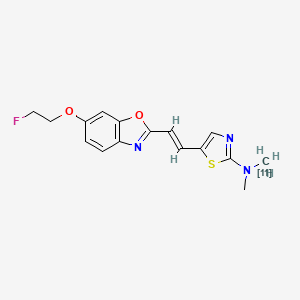
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
